4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a picolinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents. Dipeptidylpeptidase 4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target through a specific binding site, leading to changes in the target’s function.
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may influence the incretin pathway, which plays a crucial role in glucose homeostasis .
Result of Action
If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could potentially prolong the action of incretin hormones, leading to a decrease in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and finally the picolinamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with similar structural features.
3-Methyl-1H-pyrazole-4-carbaldehyde: A simpler pyrazole compound used in various synthetic applications.
Uniqueness
4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a picolinamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-19(12-17(24-25)14-5-3-2-4-6-14)21(28)26-10-8-16(13-26)29-15-7-9-23-18(11-15)20(22)27/h2-7,9,11-12,16H,8,10,13H2,1H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWYIRZIJLANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.